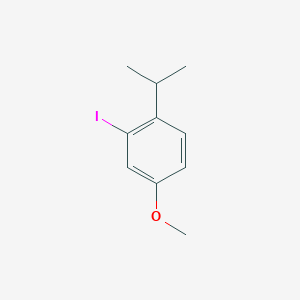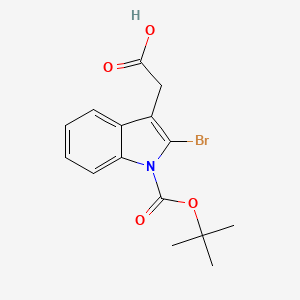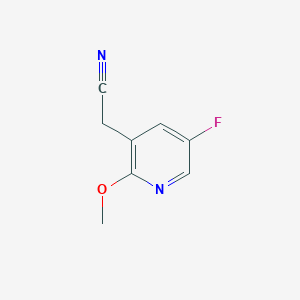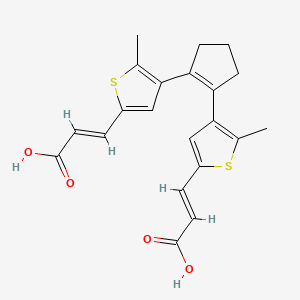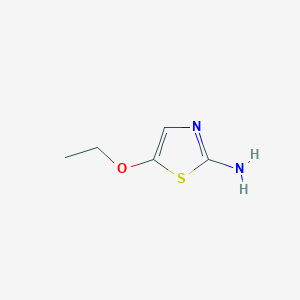
2-Thiazolamine, 5-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxythiazol-2-amine: is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure This compound belongs to the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxythiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to produce an intermediate, which then undergoes cyclization with thioureas to form the desired thiazole derivative .
Industrial Production Methods: Industrial production of 5-Ethoxythiazol-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxythiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted thiazole derivatives.
Scientific Research Applications
Chemistry: 5-Ethoxythiazol-2-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral activities. It serves as a lead compound for the development of new therapeutic agents .
Medicine: The compound’s potential anticancer properties are of significant interest. It has been investigated for its ability to inhibit the growth of various cancer cell lines, making it a promising candidate for anticancer drug development .
Industry: In the industrial sector, 5-Ethoxythiazol-2-amine is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Ethoxythiazol-2-amine involves its interaction with specific molecular targets within cells. The compound can inhibit key enzymes or proteins involved in cellular processes, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
2-Aminothiazole: A closely related compound with similar biological activities but lacking the ethoxy group.
5-Methylthiazol-2-amine: Another thiazole derivative with a methyl group instead of an ethoxy group at the 5-position.
4-Phenylthiazol-2-amine: A thiazole compound with a phenyl group at the 4-position, exhibiting different chemical properties and biological activities.
Uniqueness: 5-Ethoxythiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other thiazole derivatives .
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
5-ethoxy-1,3-thiazol-2-amine |
InChI |
InChI=1S/C5H8N2OS/c1-2-8-4-3-7-5(6)9-4/h3H,2H2,1H3,(H2,6,7) |
InChI Key |
ODGMKRGJXAPFHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(S1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


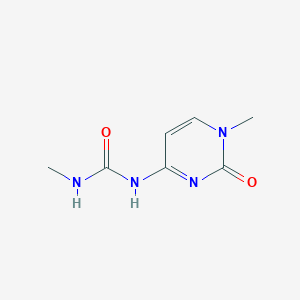
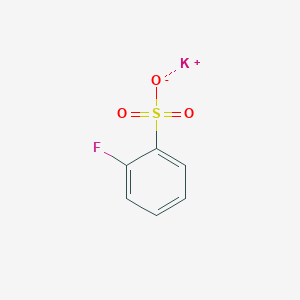
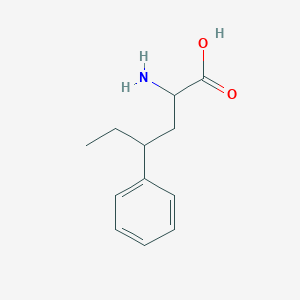
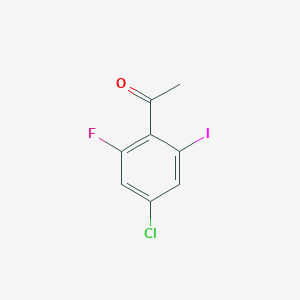


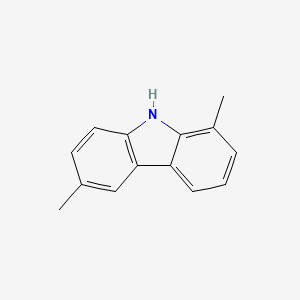
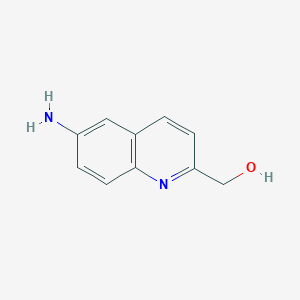
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)
